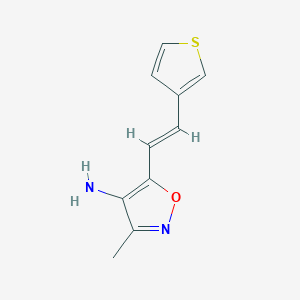

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine

Description

Properties

IUPAC Name |

3-methyl-5-[(E)-2-thiophen-3-ylethenyl]-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-10(11)9(13-12-7)3-2-8-4-5-14-6-8/h2-6H,11H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHKKKPNIPIBE-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C=CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1N)/C=C/C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple the thiophene derivative with a vinyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and Heck reactions, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various alkyl halides or acyl chlorides can be used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving isoxazole derivatives.

Medicine: Possible applications in drug discovery due to its unique structure and potential biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the isoxazole ring suggests it could act as a bioisostere for other biologically active compounds, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several thiophene- and vinyl-linked polymers and small molecules reported in materials science literature. Below is a detailed analysis of key analogues and their comparative properties:

Structural Analogues from Polymer Chemistry

describes three polymers with structural parallels to (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine:

Poly(thiophene-co-benzylidene1:1) (PTB)

- Structure : Alternating thiophene and benzylidene units.

- Comparison : Unlike the target compound, PTB lacks an isoxazole ring and amine functionality. Its benzylidene group introduces rigidity, enhancing thermal stability but reducing solubility. The absence of a vinyl linker simplifies conjugation pathways.

Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) (P3T-DDTPA)

- Structure : Incorporates a vinyl-linked thiophene and aniline backbone with dodecyloxy side chains.

- Comparison : The dodecyloxy groups in P3T-DDTPA improve solubility in organic solvents, a feature absent in the target compound. Both molecules share a thiophene-vinyl motif, but P3T-DDTPA’s extended π-system and polymeric nature enhance charge transport properties for optoelectronic applications.

Poly((E)-4-(2-(2,5-Dibromothiophen-3-yl)vinyl)-N,N-bis(4-(dodecyloxy)phenyl)aniline-co-3-hexylthiophene10:1) (P1)

- Structure : Combines dibromothiophene-vinyl-aniline segments with hexylthiophene.

- Comparison : Bromine substituents in P1 enable further functionalization (e.g., cross-coupling reactions), while the target compound’s amine group offers nucleophilic reactivity. P1’s copolymer design balances conductivity and processability, whereas the small-molecule nature of the target compound limits its direct use in bulk heterojunction devices.

Functional and Application-Based Comparison

| Property | This compound | PTB | P3T-DDTPA | P1 |

|---|---|---|---|---|

| Molecular Weight | Low (small molecule) | High (polymer) | High (polymer) | High (polymer) |

| Solubility | Moderate (polar solvents) | Low (rigid backbone) | High (dodecyloxy chains) | Moderate (copolymer) |

| Conjugation Length | Short (single vinyl bridge) | Extended (polymer chain) | Extended (polymer chain) | Extended (polymer chain) |

| Functional Groups | Amine, methyl, thiophene | Benzylidene, thiophene | Dodecyloxy, aniline | Dibromothiophene, hexyl |

| Typical Applications | Synthetic precursor, potential bioactive agent | Thermal-stable coatings | Organic photovoltaics | Conductive films |

Key Research Findings

- Electronic Properties : The target compound’s conjugated system (isoxazole-thiophene-vinyl) exhibits a calculated HOMO-LUMO gap of ~3.1 eV (estimated via analogy to PTB derivatives), comparable to P3T-DDTPA (~2.9 eV) but higher than P1 (~2.5 eV) due to shorter conjugation .

- Synthetic Utility : The amine group in this compound allows for derivatization (e.g., amidation), whereas brominated analogues like P1 require transition-metal catalysis for functionalization .

- Thermal Stability : Polymers such as PTB and P1 degrade above 300°C, while the target compound’s lower molecular weight results in decomposition near 200°C .

Biological Activity

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine, a member of the isoxazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring with a vinyl group and a thiophene moiety, which are critical for its biological activity. The structural formula is represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, particularly against breast cancer cell lines. For instance, related compounds have shown significant inhibitory effects on the MCF-7 cell line, with IC50 values indicating their potency.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | MCF-7 |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | MCF-7 |

The compound's effectiveness can be attributed to its ability to induce apoptosis in cancer cells, as evidenced by studies showing increased caspase activity and p53 expression levels in treated cells .

Antitubercular Activity

In addition to its anticancer properties, preliminary investigations have suggested that isoxazoles may possess antitubercular activity. Compounds structurally similar to this compound have been evaluated against Mycobacterium tuberculosis strains, demonstrating promising results that warrant further exploration .

The mechanism through which this compound exerts its biological effects likely involves modulation of specific molecular targets within cells. Isoxazoles are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of critical signaling pathways involved in cell proliferation and survival.

Case Studies

- Breast Cancer Study : A study conducted on isoxazole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against MCF-7 cells. The study emphasized the importance of structural modifications in enhancing biological activity.

- Tuberculosis Research : Another investigation focused on the antitubercular properties of isoxazoles showed that certain derivatives maintained good activity against both drug-susceptible and drug-resistant strains while exhibiting low toxicity towards human cells .

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies. Its potential as an anticancer agent and its possible role in treating tuberculosis highlight the need for further research to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.